molecular formula C16H16N2O B11866340 2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol CAS No. 62705-93-5

2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol

Cat. No.: B11866340
CAS No.: 62705-93-5
M. Wt: 252.31 g/mol
InChI Key: OEFLWSACNVSYRW-UHFFFAOYSA-N
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Description

2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol is an organic compound belonging to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol typically involves the reaction of 8-methylimidazo[1,2-a]pyridine with a phenyl derivative under specific conditions. One common method involves the use of sodium methoxide as a reagent, leading to the formation of the desired product through a substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine, iodine, and sodium methoxide. The reactions are typically carried out under controlled conditions, such as in chloroform (CHCl3) for halogenation reactions .

Major Products Formed

Major products formed from these reactions include halogenated derivatives, such as 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, which has shown antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

62705-93-5

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]ethanol

InChI

InChI=1S/C16H16N2O/c1-12-3-2-9-18-11-15(17-16(12)18)14-6-4-13(5-7-14)8-10-19/h2-7,9,11,19H,8,10H2,1H3

InChI Key

OEFLWSACNVSYRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)CCO

Origin of Product

United States

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